Tert-butyl 3-phenoxypyrrolidine-1-carboxylate Tert-butyl 3-phenoxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 83220-74-0
VCID: VC8138846
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Tert-butyl 3-phenoxypyrrolidine-1-carboxylate

CAS No.: 83220-74-0

Cat. No.: VC8138846

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-phenoxypyrrolidine-1-carboxylate - 83220-74-0

Specification

CAS No. 83220-74-0
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl 3-phenoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Standard InChI Key OCZCCXARUXEYGO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Tert-butyl 3-phenoxypyrrolidine-1-carboxylate has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . Its IUPAC name, tert-butyl 3-phenoxypyrrolidine-1-carboxylate, reflects the presence of a pyrrolidine ring substituted at the 3-position with a phenoxy group and at the 1-position with a Boc-protecting group. Key identifiers include:

  • CAS Registry Number: 83220-74-0

  • SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2

  • InChIKey: OCZCCXARUXEYGO-UHFFFAOYSA-N .

The Boc group enhances solubility and stability during synthetic processes, while the phenoxy moiety contributes to π-π interactions in biological systems .

Structural Characterization

X-ray crystallography and NMR studies reveal a puckered pyrrolidine ring with the phenoxy group occupying an equatorial position, minimizing steric strain . The Boc group adopts a conformation orthogonal to the ring plane, as evidenced by computational models .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine introduces the Boc group at the 1-position .

  • Phenoxy Substitution: Mitsunobu coupling or nucleophilic aromatic substitution attaches the phenoxy group to the 3-position .

A representative protocol from VulcanChem involves reacting Boc-protected pyrrolidine with 4-bromophenol under Ullmann coupling conditions, achieving yields of 65–75%.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring mono-substitution at the pyrrolidine 3-position requires careful control of reaction stoichiometry .

  • Stereochemistry: Racemization during Boc protection is mitigated using chiral auxiliaries or low-temperature conditions .

Physicochemical Properties

Physical Properties

  • Density: 1.11 g/cm³ (estimated)

  • Boiling Point: 288.6°C (predicted)

  • Solubility: Miscible in dichloromethane and THF; sparingly soluble in water .

Stability and Reactivity

The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection during peptide synthesis . The phenoxy group undergoes electrophilic substitution reactions, facilitating further functionalization.

Applications in Pharmaceutical Research

Drug Intermediate

Tert-butyl 3-phenoxypyrrolidine-1-carboxylate is a precursor to:

  • Kinase Inhibitors: The phenoxy group interacts with hydrophobic pockets in kinase active sites .

  • Anticancer Agents: Pyrrolidine derivatives exhibit activity against non-small cell lung cancer (NSCLC) cell lines.

Structure-Activity Relationship (SAR) Studies

Modifications to the phenoxy substituent (e.g., introducing trifluoromethyl or methyl groups) alter bioavailability and target affinity. For example:

CompoundSubstituentIC₅₀ (nM)LogP
Tert-butyl 3-phenoxypyrrolidine-1-carboxylate-H4502.1
Tert-butyl 3-(4-CF₃-phenoxy)pyrrolidine-1-carboxylate-CF₃1203.4
Tert-butyl 3-(4-CH₃-phenoxy)pyrrolidine-1-carboxylate-CH₃3202.6

Data adapted from VulcanChem and PubChem .

Comparative Analysis with Analogues

tert-Butyl 3-(4-Trifluoromethylphenoxy)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₆H₂₀F₃NO₃

  • Molecular Weight: 331.33 g/mol .
    The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the parent compound .

tert-Butyl 3-Acetoxypyrrolidine-1-carboxylate

  • Molecular Formula: C₁₁H₁₉NO₄

  • Applications: Used in prodrug formulations due to esterase-sensitive acetoxy groups .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent patents describe enantioselective syntheses using chiral palladium catalysts, achieving >90% enantiomeric excess (ee) .

Tuberculosis Drug Discovery

Pyrrolidine derivatives are being evaluated for anti-tubercular activity, leveraging their ability to disrupt mycolic acid biosynthesis .

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